N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide
Overview
Description
“N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C9H7N3OS2. It is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives often involves cyclization of precursor compounds . For example, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was achieved by reacting thiophene-2-carbonyl chloride and thiophen-2-ylmethanamine .Molecular Structure Analysis
Thiophene is a five-membered heterocyclic compound containing a sulfur atom . The molecular structure of “N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide” would be based on this core structure, with additional functional groups attached.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, the cyclization of precursor compounds is a common method for synthesizing thiophene derivatives .Scientific Research Applications
Synthesis and Characterization
- N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide and related compounds have been synthesized and characterized, providing insights into their electronic and nonlinear optical properties through Density Functional Theory (DFT) calculations. This includes evaluation of reactivity parameters like frontier molecular orbitals (FMOs), HOMO-LUMO energy gap, electron affinity, ionization energy, electrophilicity index, and more (Ahmad et al., 2021).
Antimicrobial Activity
- Certain derivatives of N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide exhibit significant antimicrobial properties. This includes studies on the synthesis, characterization, and docking studies of these compounds, assessing their effectiveness against various microbes (Spoorthy et al., 2021).
Functionalisation and Biological Properties
- The functionalisation of the thieno[2,3-d]pyrimidinedione core, a component of various pharmaceutically active compounds including N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide, has been explored. This includes the study of their physicochemical properties and potential bioavailability, with specific focus on their application as lactate uptake inhibitors (O'Rourke et al., 2018).
Synthesis for Drug Development
- These compounds have been synthesized for specific applications in drug development, such as the scalable synthesis of AG-28262, a VEGFR inhibitor, demonstrating the practical applications in pharmaceutical manufacturing (Scott et al., 2006).
Antioxidant and Antitumor Activities
- Studies have shown that certain N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide derivatives exhibit notable antioxidant and antitumor activities. This includes investigation into their molecular orbitals, crystal structures, and specific activities against cancer cell lines like MCF-7 breast cancer cells (Yeşilkaynak, 2016; Yeşilkaynak et al., 2017) (Yeşilkaynak et al., 2017).
Applications in Molecular Docking Studies
- These compounds have been utilized in molecular docking studies, aiding in the understanding of their interaction with various biological targets, such as lung cancer proteins (Cakmak et al., 2022).
Future Directions
The future directions for research on “N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide” and related compounds could include further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of new synthetic methods could also be a focus of future research .
properties
IUPAC Name |
N-(6-sulfanylidene-1H-pyridazin-3-yl)thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS2/c13-9(6-2-1-5-15-6)10-7-3-4-8(14)12-11-7/h1-5H,(H,12,14)(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIXVLRMPPDXIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NNC(=S)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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